molecular formula C12H17NO2 B1394686 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether CAS No. 1220027-76-8

3-Azetidinyl 4-(2-methoxyethyl)phenyl ether

Cat. No.: B1394686
CAS No.: 1220027-76-8
M. Wt: 207.27 g/mol
InChI Key: YRXIVXLCVLWMRG-UHFFFAOYSA-N
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Description

3-Azetidinyl 4-(2-methoxyethyl)phenyl ether is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of an azetidine ring and a phenyl ether group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether typically involves the reaction of 4-(2-methoxyethyl)phenol with azetidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Azetidinyl 4-(2-methoxyethyl)phenyl ether can undergo various chemical reactions, including:

Scientific Research Applications

3-Azetidinyl 4-(2-methoxyethyl)phenyl ether has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The phenyl ether group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds to 3-Azetidinyl 4-(2-methoxyethyl)phenyl ether include:

    3-Azetidinyl 4-(2-hydroxyethyl)phenyl ether: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    3-Azetidinyl 4-(2-ethoxyethyl)phenyl ether: The presence of an ethoxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    3-Azetidinyl 4-(2-methoxypropyl)phenyl ether: The longer alkyl chain in this compound may affect its physical properties and chemical behavior.

Properties

IUPAC Name

3-[4-(2-methoxyethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-7-6-10-2-4-11(5-3-10)15-12-8-13-9-12/h2-5,12-13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXIVXLCVLWMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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